molecular formula C11H12N6O4S B11491896 N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11491896
M. Wt: 324.32 g/mol
InChI Key: MIDDVTRLGAUQFF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that features a nitrobenzyl group, a tetrazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Nitrobenzyl Intermediate: The starting material, 2-hydroxy-5-nitrobenzyl alcohol, is synthesized through nitration of 2-hydroxybenzyl alcohol.

    Tetrazole Formation: The tetrazole ring is introduced via a cyclization reaction involving an appropriate nitrile precursor and sodium azide.

    Thioether Formation: The sulfanylacetamide moiety is formed by reacting the tetrazole intermediate with a suitable thiol reagent under basic conditions.

    Final Coupling: The nitrobenzyl intermediate is coupled with the sulfanylacetamide intermediate under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme activity.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may facilitate binding to active sites, while the tetrazole ring can enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(2-hydroxy-5-nitrobenzyl)-2-[(1H-tetrazol-5-yl)sulfanyl]acetamide

Uniqueness

N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of both a nitro group and a tetrazole ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H12N6O4S

Molecular Weight

324.32 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C11H12N6O4S/c1-16-11(13-14-15-16)22-6-10(19)12-5-7-4-8(17(20)21)2-3-9(7)18/h2-4,18H,5-6H2,1H3,(H,12,19)

InChI Key

MIDDVTRLGAUQFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=C(C=CC(=C2)[N+](=O)[O-])O

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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